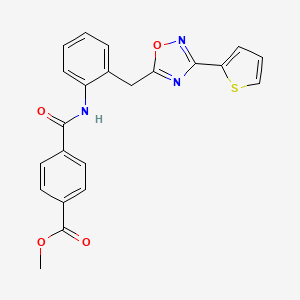
3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole (also known as 4-MMPP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-MMPP is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. Its structure is similar to that of pyrazole, which is a five-membered ring composed of nitrogen and carbon atoms. 4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride, and is used in a variety of scientific research applications.
作用機序
4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. Its mechanism of action is not yet fully understood, but it is believed to act as a ligand in coordination chemistry. It is believed to bind to metal ions, such as iron and copper, and to form complexes with them. These complexes are believed to be involved in various biochemical and physiological processes, including enzyme catalysis and protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPP have not yet been fully studied, but it is believed to be involved in various biochemical and physiological processes. It is believed to be involved in enzyme catalysis, protein-ligand interactions, and the regulation of gene expression. Additionally, it is believed to have antioxidant and anti-inflammatory effects, and to be involved in the regulation of cell proliferation and differentiation.
実験室実験の利点と制限
The use of 4-MMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, it can be toxic if not handled properly.
将来の方向性
There are many potential future directions for research on 4-MMPP. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to develop new methods for synthesizing 4-MMPP and to explore its potential applications in the synthesis of other compounds. Furthermore, research is needed to explore its potential therapeutic applications, such as its use in the treatment of various diseases. Finally, research is needed to explore its potential environmental applications, such as its use as a biodegradable plasticizer.
合成法
4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is carried out at a temperature of 80-90°C for 12-18 hours. The reaction yields a white solid, which is then purified by recrystallization.
科学的研究の応用
4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in organic reactions. It has also been used in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. Additionally, 4-MMPP has been used in the study of enzyme-catalyzed reactions, in the study of protein-ligand interactions, and in the study of the structure and function of enzymes.
特性
IUPAC Name |
3,4-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-4-6-19(7-5-18)16-27-17-24(20-8-12-22(28-2)13-9-20)25(26-27)21-10-14-23(29-3)15-11-21/h4-15,17H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZOCXKLFOHWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2620931.png)

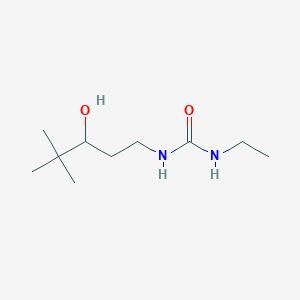
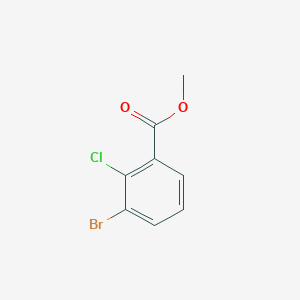


![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
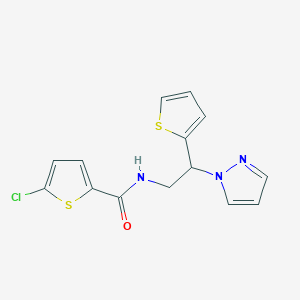

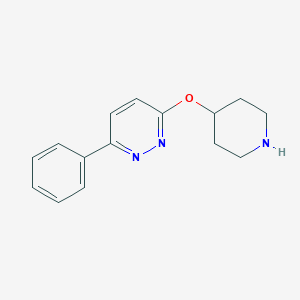


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)
